molecular formula C11H13ClN2O2 B142669 Idazoxan hydrochloride CAS No. 79944-56-2

Idazoxan hydrochloride

Cat. No. B142669
CAS RN: 79944-56-2
M. Wt: 240.68 g/mol
InChI Key: MYUBYOVCLMEAOH-UHFFFAOYSA-N
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Description

Idazoxan hydrochloride (IDA) is an imidazoline and adrenoreceptor ligand with a molecular weight of 241. It has been shown to bind to mitochondrial membranes and induce apoptosis in pancreatic beta cells. While its primary use has been in the context of adrenergic receptors, recent studies have explored its potential antineoplastic activity against various cancer cell lines and tumor samples, suggesting that IDA might also have immunomodulatory effects in vivo .

Synthesis Analysis

The synthesis of idazoxan hydrochloride is not directly detailed in the provided papers. However, as a compound that has been used in various studies, it is likely synthesized through standard chemical synthesis techniques appropriate for imidazoline derivatives. The pharmacokinetics of idazoxan hydrochloride have been studied in deer, indicating rapid absorption and elimination, which could provide insights into its synthesis and metabolism .

Molecular Structure Analysis

Idazoxan hydrochloride's molecular structure, as an imidazoline derivative, is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. The hydrochloride addition suggests that the compound is used in its salt form, which may enhance its solubility and stability for biological studies .

Chemical Reactions Analysis

The chemical behavior of idazoxan hydrochloride in biological systems includes binding to mitochondrial membranes and promoting apoptosis. It does not inhibit [3H]idazoxan binding at non-α2-adrenoceptors, which indicates specificity in its interactions with cellular components. The compound's cytotoxic effects on cancer cells and its ability to promote calreticulin expression suggest that it may participate in complex chemical reactions within the cell that lead to cell death .

Physical and Chemical Properties Analysis

Idazoxan hydrochloride's physical and chemical properties, such as its binding affinity and kinetics, have been characterized in various studies. It binds with high affinity to non-adrenergic sites in pig kidney membranes, indicating a strong interaction with certain cellular components. The pharmacokinetic parameters in deer, including absorption and elimination half-lives, peak plasma concentration, and area under the plasma concentration-time curve, provide additional information on its physical and chemical behavior in a biological context .

Relevant Case Studies

Several case studies highlight the diverse applications of idazoxan hydrochloride. It has been used to investigate the binding of [3H]idazoxan to non-α2-adrenoceptors in rabbit adipocyte membranes, demonstrating its specificity and potential for studying non-adrenergic receptors . In cancer research, IDA has shown cytotoxic effects on cell lines and human tumor samples, indicating its potential as an antineoplastic agent . Additionally, idazoxan has been studied for its effects on dorsal raphe 5-hydroxytryptamine neuronal function, suggesting its influence on neurotransmitter systems . In the context of schizophrenia treatment, idazoxan augmented the effects of fluphenazine, providing evidence for its potential use in enhancing the therapeutic effects of neuroleptics .

Scientific Research Applications

Antineoplastic Activity

  • Antineoplastic Activity in Cancer Treatment : Idazoxan hydrochloride (IDA) has demonstrated antineoplastic activity, being cytotoxic to murine lung cancer and human prostate cancer cell lines, as well as to specimens of breast, gastric, lung, ovarian, and prostate cancers and non-Hodgkin’s lymphoma. It induces apoptotic cell death and promotes calreticulin expression, suggesting potential immunomodulatory effects in vivo, and is anticipated to be clinically useful in cancer treatment (Eilon et al., 2009).

Binding Affinity Studies

  • Binding Affinity to Non-Adrenergic Sites : IDA has high-affinity binding sites in pig kidney membranes that are not alpha 2-adrenoceptors. These sites are recognized by amiloride derivatives, suggesting a new class of binding sites and a possible target for imidazolidines derivatives known for antihypertensive properties (Vigne et al., 1989).

Pharmacokinetics Studies

  • Pharmacokinetics in Animals : Studies on the pharmacokinetics of idazoxan hydrochloride in deer have established methods for its determination in plasma using RP-HPLC. The kinetics were found to fit a one-compartment model with first-order absorption, characterized by rapid drug action and fast metabolism with little residue in blood (Li, 2011).

Neuropharmacological Studies

  • Alpha 2-Adrenoceptor Antagonism : Idazoxan selectively antagonizes alpha 2-adrenoceptors on rat central neurons, with much higher selectivity over alpha 1-receptors. This property makes it a pure antagonist with potential applications in neuropharmacology (Freedman & Aghajanian, 1984).

Psychopharmacological Studies

  • Treatment-Resistant Schizophrenia : In the context of schizophrenia, idazoxan has shown promise in augmenting treatment response. When administered with typical neuroleptics to treatment-resistant patients, it resulted in significant reductions of psychosis and symptoms, supporting the role of alpha 2 receptor antagonism in enhancing therapeutic response to typical neuroleptic treatment (Litman et al., 1996).

Miscellaneous Studies

  • Immobilization in Wildlife : Idazoxan has been used to reverse the effects of xylazine hydrochloride, an immobilizing agent in wildlife studies. Its effective use in the rapid revival of consciousness post-immobilization in moose and caribou highlights its potential in veterinary applications (Doherty & Tweedie, 1989).

Safety And Hazards

When handling Idazoxan hydrochloride, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Relevant Papers

One relevant paper titled “Antineoplastic activity of idazoxan hydrochloride” discusses that Idazoxan hydrochloride (IDA) is a 241 molecular weight imidazole and adrenoreceptor ligand. It binds to mitochondrial membranes and promotes apoptosis of pancreatic beta cells .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUBYOVCLMEAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920189
Record name (+/-)-Idazoxan monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855744
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Idazoxan hydrochloride

CAS RN

79944-56-2, 90755-83-2, 79944-58-4
Record name Idazoxan hydrochloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idazoxan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-,monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IDAZOXAN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759867
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Record name (+/-)-Idazoxan monohydrochloride
Source EPA DSSTox
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Record name Idazoxan hydrochloride
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Record name IDAZOXAN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
557
Citations
AG Lynn, RE Coxon, G Gallacher, J Landon - Journal of pharmaceutical …, 1990 - Elsevier
… The aim of this study was to develop an immunoassay for idazoxan hydrochloride in serum or plasma at low ng ml -t concentrations. Development of an immunoassay for a drug …
Number of citations: 4 www.sciencedirect.com
GF Eilon, L Weisenthal, M Stupecky, G Landucci… - Cancer chemotherapy …, 2009 - Springer
Purpose Idazoxan hydrochloride (IDA) is a 241 molecular weight imidazoline and adrenoreceptor ligand. It binds to mitochondrial membranes and promotes apoptosis of pancreatic …
Number of citations: 5 link.springer.com
K Buck, P Voehringer, B Ferger - Journal of neurochemistry, 2010 - Wiley Online Library
… At 90 min, idazoxan hydrochloride [3 mg/kg, ip (n = 8)], idazoxan hydrochloride [9 mg/kg, ip (n = 8)] or vehicle [saline, ip (n = 8)] were administered. Thirty min later (120 min), l-DOPA (6 …
Number of citations: 47 onlinelibrary.wiley.com
SL Dickinson, IF Tulloch… - Journal of …, 1991 - journals.sagepub.com
The α 2 -adrenoceptor antagonists idazoxan and RX811059 induced reciprocal forepaw treading, a component of the 5-HT-behavioural syndrome in rats. This response is independent …
Number of citations: 7 journals.sagepub.com
GJ Molderings, L Kundt, M Göthert - Naunyn-Schmiedeberg's archives of …, 1994 - Springer
Bovine adrenal chromaffin cells, which have been shown to lack α 2 -adrenoceptors, were used to investigate the pharmacological characteristics of [ 3 H]idazoxan binding sites. The …
Number of citations: 25 link.springer.com
JC Doxey, AC Lane, AG Roach, NK Virdce - … -Schmiedeberg's archives of …, 1984 - Springer
In the present studies the potency and selectivity of idazoxan (RX 781094) were compared with yohimbine and its diastereoisomers rauwolscine and corynanthine in both functional …
Number of citations: 198 link.springer.com
JA Larrauri, ED Levin - Psychopharmacology, 2012 - Springer
… and 1 mg/kg as of salt weight) and idazoxan (idazoxan hydrochloride; 0, 0.5, 1, and 2 mg/kg … 0.05 mg/kg as of maleate weight) and idazoxan (idazoxan hydrochloride; 0, 0.5, 1, and 2 mg/…
Number of citations: 14 link.springer.com
JC Doxey, AG Roach, DA Strachan… - British journal of …, 1984 - Wiley Online Library
1 The profiles of four analogues of idazoxan have been examined at α‐adrenoceptors and the results compared to those obtained with idazoxan and yohimbine. The compounds …
Number of citations: 26 bpspubs.onlinelibrary.wiley.com
C Vayssettes‐Courchay, F Bouysset… - British journal of …, 1996 - Wiley Online Library
… The drugs used were: idazoxan hydrochloride, (RBI); yohimbine hydrochloride, (Sigma); fluparoxan hydrochloride (GR50360, Glaxo); prazosin hydrochloride, (Sigma); L657,743 …
Number of citations: 38 bpspubs.onlinelibrary.wiley.com
OA Timofeeva, ED Levin - Pharmacology Biochemistry and Behavior, 2008 - Elsevier
… Nicotine tartrate, the nicotinic receptors agonist (0.0, 0.2 and 0.4 mg/kg), idazoxan hydrochloride, the α 2 -adrenoreceptor blocker (0.0, 0.5 and 1.0 mg/kg) and dizocilpine ((+)-MK-801 …
Number of citations: 18 www.sciencedirect.com

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